molecular formula C7H8ClN B1619810 3-Chloro-2,6-dimethylpyridine CAS No. 2405-06-3

3-Chloro-2,6-dimethylpyridine

Cat. No. B1619810
CAS RN: 2405-06-3
M. Wt: 141.6 g/mol
InChI Key: SXNDVEZEFRURCE-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylpyridine, also known as 3-chloro-2,6-lutidine, is a chemical compound with the molecular formula C7H8ClN . It is a derivative of pyridine, which is referred to as lutidines . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-Chloro-2,6-dimethylpyridine involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol . This reaction yields a condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-dimethylpyridine has been analyzed using 1H and 13C NMR spectroscopy and X-ray diffraction analysis . Theoretical studies on the molecular structure and vibrational spectra of some dimethyl substituted pyridine derivatives have also been conducted .


Chemical Reactions Analysis

3-Chloro-2,6-dimethylpyridine undergoes various chemical reactions. For instance, it reacts with hydrazine hydrate, hydroxylamine, and anthranilic acid . It also reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation and then by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

3-Chloro-2,6-dimethylpyridine (ClHDMP) has been a subject of study for its structural and spectroscopic characteristics. Research by Hanuza et al. (1997) investigated ClHDMP's crystal structures, revealing that it forms two parallel infinite chains linked through hydrogen bonds. This study also conducted Fourier transform IR and Raman spectra analysis, providing insights into the vibrational features of ClHDMP in terms of strong asymmetric hydrogen bonding (Hanuza et al., 1997).

Adsorption Studies

Corma et al. (1984) explored the adsorption of 2,6-dimethylpyridine on various samples like γ-Al2O3 and Y zeolites. This research aimed to characterize acid surfaces and concluded that 2,6-dimethylpyridine could not differentiate among different types of Lewis sites. Such studies are essential for understanding surface interactions in catalysis and material science (Corma, Rodellas, & Fornés, 1984).

Molecular Modeling and Herbicide Design

In the field of agriculture, Andrea et al. (1990) conducted a study on dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, including the 3-chloro analog, for their herbicidal properties. They utilized molecular modeling and quantum mechanical calculations to understand the compounds' biological properties, demonstrating the importance of molecular structure in herbicide design (Andrea et al., 1990).

Catalysis and Chemical Synthesis

Research into the catalytic applications of 3-chloro-2,6-dimethylpyridine includes work by Lopez et al. (2016), who studied the use of dibenzylhafnium complexes for the C(sp3)–H alkenylation of 2,6-dimethylpyridines. This research offers insights into developing new methods for the stereoselective synthesis of trisubstituted alkenes, highlighting the role of 3-chloro-2,6-dimethylpyridine in organometallic catalysis (Lopez et al., 2016).

Spectroscopic Analysis

3-Chloro-2,6-dimethylpyridine has been studied for its spectroscopic properties. For instance, Arenas et al. (1998) analyzed the SERS spectra of 3,5-dimethylpyridine at different electrode potentials, contributing to the understanding of resonant charge transfer mechanisms in spectroscopy (Arenas et al., 1998).

Safety And Hazards

Safety data sheets indicate that 3-Chloro-2,6-dimethylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 3-Chloro-2,6-dimethylpyridine were not found in the search results, it is noted that gas phase methylation of pyridine with CO-H2 or CO2-H2 over a nickel catalyst produces both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) in low conversions and low yields . This suggests potential areas of research in improving the efficiency of these reactions.

properties

IUPAC Name

3-chloro-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNDVEZEFRURCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343203
Record name 3-Chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dimethylpyridine

CAS RN

2405-06-3
Record name 3-Chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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